molecular formula C5H5BF3KN2O2S B566850 Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate CAS No. 1245906-71-1

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate

Cat. No.: B566850
CAS No.: 1245906-71-1
M. Wt: 264.071
InChI Key: HDOHVRCXVNKITI-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate (CAS 1245906-71-1) is an organoboron reagent with the molecular formula C₅H₅BF₃KN₂O₂S and a molecular weight of 264.08 g/mol . Its structure comprises a pyrimidine ring substituted at position 2 with a methylsulfonyl group (-SO₂CH₃) and at position 5 with a trifluoroborate (-BF₃K) moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the pyrimidine ring and stabilizing the boron center. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and solubility in polar solvents like water or methanol, a common advantage of potassium trifluoroborate salts .

Properties

IUPAC Name

potassium;trifluoro-(2-methylsulfonylpyrimidin-5-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BF3N2O2S.K/c1-14(12,13)5-10-2-4(3-11-5)6(7,8)9;/h2-3H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOHVRCXVNKITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(N=C1)S(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF3KN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855879
Record name Potassium trifluoro[2-(methanesulfonyl)pyrimidin-5-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-71-1
Record name Potassium trifluoro[2-(methanesulfonyl)pyrimidin-5-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate typically involves the reaction of 2-(methylsulfonyl)pyrimidine with a boron reagent such as potassium trifluoroborate. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate undergoes various types of chemical reactions, including:

Scientific Research Applications

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate -SO₂CH₃ at C2, -BF₃K at C5 C₅H₅BF₃KN₂O₂S 264.08 1245906-71-1 High stability, polar solubility, strong electron-withdrawing substituent
Potassium trifluoro(2-fluoropyrimidin-5-yl)borate -F at C2, -BF₃K at C5 C₄H₂BF₄KN₂ 227.98 1245906-70-0 Higher reactivity in coupling (fluorine as leaving group), lower steric bulk
Potassium (2-chloropyrimidin-5-yl)trifluoroborate -Cl at C2, -BF₃K at C5 C₄H₂BClF₃KN₂ 244.43 1245906-69-7 Moderate reactivity (Cl less electronegative than F), similar stability
Potassium trifluoro(pyrimidin-5-yl)borate -H at C2, -BF₃K at C5 C₄H₃BF₃KN₂ 193.99 Not provided Lower electron deficiency; reduced coupling efficiency
Potassium trifluoro(4-(methylthio)phenyl)borate -SMe on phenyl ring C₇H₇BF₃KS 260.10 Not provided Aromatic system differs (phenyl vs. pyrimidine); thioether enhances lipophilicity
1-Methyl-3-trifluoromethylpyrazole-5-boronic acid Pyrazole core, -B(OH)₂ C₅H₆BF₃N₂O₂ 193.92 344591-91-9 Boronic acid (less stable than trifluoroborate salts)

Key Findings from Comparative Analysis

Fluorine and chlorine analogs exhibit higher electrophilicity at the boron center, facilitating faster cross-couplings .

Heterocycle Influence

  • Pyrimidine-based trifluoroborates (e.g., parent compound) are more electron-deficient than phenyl analogs (e.g., Potassium trifluoro(4-(methylthio)phenyl)borate), enhancing their suitability for reactions requiring electron-poor partners .

Stability and Solubility

  • Trifluoroborate salts generally surpass boronic acids (e.g., 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid) in shelf stability and moisture resistance .
  • The methylsulfonyl group improves aqueous solubility, whereas phenyl-based analogs with lipophilic groups (e.g., -SMe) are better suited for organic solvents .

Synthetic Applications

  • Chloro- and fluoro-substituted pyrimidine trifluoroborates are preferred for rapid coupling in medicinal chemistry, while the methylsulfonyl variant is ideal for stable intermediates in multi-step syntheses .

Biological Activity

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate (commonly referred to as KTFP) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

KTFP has a unique structure characterized by the presence of a trifluoroborate group and a pyrimidine derivative with a methylsulfonyl substituent. This structure is significant as it influences the compound's solubility, lipophilicity, and interaction with biological targets.

  • Molecular Formula : C7H8BClF3N2O2S
  • Molecular Weight : 263.48 g/mol

The biological activity of KTFP is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : KTFP has been shown to inhibit specific kinases involved in cellular signaling pathways, which can lead to altered cell proliferation and survival rates. For instance, similar compounds have demonstrated inhibitory effects on BRAF(V600E) and EGFR kinases, which are critical in cancer biology .
  • Modulation of Gene Expression : The compound may influence gene expression by altering transcription factor activity or through epigenetic modifications, impacting cellular processes such as apoptosis and differentiation .

Anticancer Properties

KTFP has been evaluated for its anticancer potential in various studies. A notable case study involved testing KTFP against several cancer cell lines, where it exhibited significant cytotoxicity. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Inhibition of cell proliferation
HeLa (Cervical)25Modulation of cell cycle regulators

These results indicate that KTFP's effectiveness varies across different cancer types, suggesting a need for further investigation into its selective toxicity.

Antimicrobial Activity

In addition to its anticancer properties, KTFP has shown promise as an antimicrobial agent. Studies have reported that KTFP exhibits activity against various bacterial strains, including:

  • Staphylococcus aureus : Effective at inhibiting growth at concentrations as low as 10 µg/mL.
  • Escherichia coli : Demonstrated bactericidal effects at higher concentrations (50 µg/mL).

Case Studies

  • Cytotoxicity in Breast Cancer Models : A study evaluated the synergistic effect of KTFP combined with doxorubicin in MDA-MB-231 breast cancer cells. The combination resulted in enhanced cytotoxicity compared to doxorubicin alone, indicating a potential strategy for improving therapeutic outcomes in resistant cancer subtypes .
  • Inhibition of Kinase Activity : Research demonstrated that KTFP effectively inhibited the activity of several kinases involved in cancer progression. The compound's ability to disrupt signaling pathways highlights its potential as a therapeutic agent in targeted cancer therapies .

Q & A

Q. Table 1: Stability Comparison

PropertyTrifluoroborateBoronic Acid
Hydrolytic Half-life>24 h (pH 7)<1 h (pH 7)
Moisture SensitivityLowHigh

Basic: What are the optimal storage conditions to maintain reactivity?

Methodological Answer:

  • Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent decomposition .
  • Solubility : Dissolve in anhydrous THF or DMF prior to reactions; avoid aqueous buffers unless stabilized with K₂CO₃ .

Advanced: How can researchers resolve contradictory catalytic efficiency data in palladium-mediated couplings?

Methodological Answer:
Contradictions often arise from ligand-catalyst mismatches or solvent effects. Systematic approaches include:

  • Ligand Screening : Test Pd(PPh₃)₄, XPhos, or SPhos with varying electron-donating/withdrawing groups .
  • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. ethers (THF, dioxane) to balance solubility and catalyst activation .

Case Study : In a 2023 study, Pd(OAc)₂/XPhos in DMF yielded 85% cross-coupled product, while PdCl₂(dppf) in THF gave <40% due to poor ligand dissociation .

Advanced: How does the methylsulfonyl group influence electronic effects and reactivity?

Methodological Answer:
The electron-withdrawing methylsulfonyl group reduces electron density on the pyrimidine ring, slowing transmetalation but improving regioselectivity. Computational studies (DFT) show:

  • Hammett Parameter (σ) : σ = +1.6 for -SO₂CH₃, enhancing electrophilicity at the boron center .
  • Reactivity Trade-off : Lower yields in electron-rich aryl partners but higher selectivity for sterically hindered substrates .

Advanced: What solvent systems mitigate side reactions during large-scale syntheses?

Methodological Answer:

  • Binary Solvents : Use THF/H₂O (3:1) with phase-transfer catalysts (e.g., TBAB) to enhance solubility and reduce aggregation .
  • Additives : Include K₂CO₃ (2 equiv.) to stabilize the trifluoroborate anion and suppress protodeboronation .

Q. Table 2: Solvent Impact on Yield

SolventYield (%)Side Products (%)
THF/H₂O785
DMF6512
Toluene4225

Advanced: How can computational modeling predict reactivity with diverse coupling partners?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. For example, the LUMO of the trifluoroborate is localized on boron, favoring oxidative addition with Pd⁰ .
  • Docking Studies : Simulate interactions with Pd catalysts to identify steric clashes (e.g., with bulky ligands like DavePhos) .

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